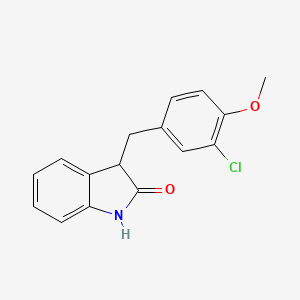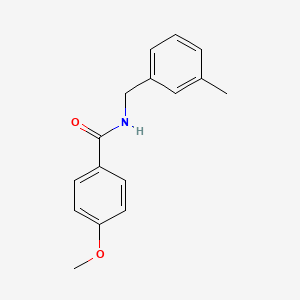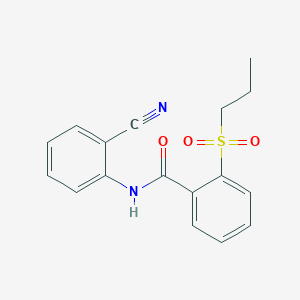
3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
説明
3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. The compound is widely used in scientific research due to its unique properties. It has been found to have potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, the compound has been shown to inhibit the activity of enzymes involved in cell proliferation and induce cell cycle arrest. It has also been shown to activate the mitochondrial apoptotic pathway. In insects and fungi, the compound has been shown to disrupt the function of the nervous system and cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer cells, the compound has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to decrease the levels of reactive oxygen species and increase the levels of glutathione. In insects and fungi, the compound has been shown to disrupt the function of the nervous system and cause paralysis and death.
実験室実験の利点と制限
The advantages of using 3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments are its unique properties and potential applications. The compound is easy to synthesize and purify, and its structure can be easily modified to improve its properties. However, the limitations of using the compound in lab experiments are its toxicity and potential side effects. The compound should be handled with care, and its effects on living organisms should be carefully evaluated.
将来の方向性
There are many future directions for the research of 3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one. In medicine, the compound could be further studied for its potential as an anti-cancer and anti-viral agent. Its mechanism of action could be further elucidated, and its toxicity and side effects could be evaluated in vivo. In agriculture, the compound could be further studied for its potential as an insecticide and fungicide. Its effects on non-target organisms and the environment could be evaluated. In material science, the compound could be further studied for its photoluminescent properties and potential applications in sensors and optoelectronics.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields. Its unique properties and potential applications make it a valuable tool for scientific research. However, its toxicity and potential side effects should be carefully evaluated. Further research is needed to fully understand its mechanism of action and potential applications.
科学的研究の応用
3-(3-chloro-4-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, the compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In agriculture, the compound has been found to have insecticidal and fungicidal properties. It has been shown to be effective against various pests and pathogens in crops. In material science, the compound has been found to have photoluminescent properties. It has been used as a fluorescent probe for the detection of metal ions and biomolecules.
特性
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-7-6-10(9-13(15)17)8-12-11-4-2-3-5-14(11)18-16(12)19/h2-7,9,12H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKSFLMVQCVMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC=CC=C3NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4447045.png)
![2-[(2-{[4-(diethylamino)benzyl]amino}ethyl)amino]ethanol dihydrochloride](/img/structure/B4447053.png)

amine dihydrochloride](/img/structure/B4447075.png)

![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4447094.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4447103.png)


![N-(2-hydroxyethyl)-5-isopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4447123.png)
![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4447134.png)

![4-{[1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4447147.png)
